molecular formula C10H7BrClNO2 B598437 3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline CAS No. 1204810-82-1

3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline

Cat. No.: B598437
CAS No.: 1204810-82-1
M. Wt: 288.525
InChI Key: KNNQPOYNPJDOCJ-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline is a quinoline derivative with a complex structure that includes bromine, chlorine, and methoxy functional groups. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline typically involves multi-step reactions starting from simpler quinoline derivatives. One common method includes:

    Bromination: Introduction of a bromine atom at the 3-position of the quinoline ring.

    Chlorination: Introduction of a chlorine atom at the 8-position.

    Methoxylation: Introduction of a methoxy group at the 5-position.

    Cyclization: Formation of the quinolin-4(1H)-one core structure.

These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolin-4-one derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-8-chloroquinolin-4(1H)-one: Lacks the methoxy group.

    8-Chloro-5-methoxyquinolin-4(1H)-one: Lacks the bromine atom.

    3-Bromo-5-methoxyquinolin-4(1H)-one: Lacks the chlorine atom.

Uniqueness

3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the quinoline ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1204810-82-1

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.525

IUPAC Name

3-bromo-8-chloro-5-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO2/c1-15-7-3-2-6(12)9-8(7)10(14)5(11)4-13-9/h2-4H,1H3,(H,13,14)

InChI Key

KNNQPOYNPJDOCJ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)Br

Synonyms

3-Bromo-8-chloro-4-hydroxy-5-methoxyquinoline

Origin of Product

United States

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